3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and sulfur-containing reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol reagent under basic conditions.
Attachment of the Propanamide Moiety: The final step involves the reaction of the sulfanyl-pyrimidine intermediate with a propanamide derivative, typically under acidic or basic conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide with similar structural features but lacking the pyrimidine ring and sulfanyl group.
2-Aminopyrimidin-4(3H)-one: A pyrimidine derivative with similar biological activities but different functional groups.
Uniqueness
3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide is unique due to its combination of a pyrimidine ring, an amino group, and a sulfanyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61445-76-9 |
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Molecular Formula |
C7H10N4OS |
Molecular Weight |
198.25 g/mol |
IUPAC Name |
3-(4-aminopyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C7H10N4OS/c8-5-1-3-10-7(11-5)13-4-2-6(9)12/h1,3H,2,4H2,(H2,9,12)(H2,8,10,11) |
InChI Key |
CUHJKQUSPRGPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)SCCC(=O)N |
Origin of Product |
United States |
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